2-Bromo-1-iodo-1-chlorotrifluoroethane
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Description
Molecular Structure Analysis
The molecular formula of 2-Bromo-1-iodo-1-chlorotrifluoroethane is CBrClFI . The average mass is 323.278 Da and the monoisotopic mass is 321.786865 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
Solid-State NMR Spectroscopy of Halogens
Solid-state nuclear magnetic resonance (NMR) spectroscopy of halogens (chlorine-35/37, bromine-79/81, and iodine-127) provides valuable insights into the chemical shifts, quadrupolar coupling constants, and other information related to halogen-containing compounds. This technique, especially with the advent of high magnetic fields, has found increasing applications in studying powdered diamagnetic solids, revealing potential future research directions for halogen-containing compounds like 2-Bromo-1-iodo-1-chlorotrifluoroethane in materials science and chemistry (Bryce & Sward, 2006).
Advances in Halogen Solid-State NMR Spectroscopy
Recent advancements in solid-state NMR spectroscopy for chlorine, bromine, and iodine have expanded its applications, including the study of halogen-bonded adducts, pharmaceutical polymorphs, inorganic compounds, and materials. These developments have improved our understanding of the structural and electronic environments of halogens in complex systems, suggesting a pathway for researching the physical and chemical properties of novel halogenated compounds like this compound (Szell & Bryce, 2020).
Halogenation in Marine Red Algae
The study of halogen-containing organic compounds in marine red algae underscores the biological and ecological roles of such compounds in marine environments. This research area, highlighting the synthesis and function of halogenated compounds derived from seawater components, provides a biological perspective that could be relevant for understanding the ecological implications and applications of synthetic halogenated compounds like this compound (Fenical, 1975).
Environmental and Health Impacts of Halogenated Compounds
Understanding the environmental and health impacts of brominated flame retardants and their by-products, including dioxins and furans, is crucial for assessing the potential risks associated with halogenated compounds. Research in this area informs on the environmental fate, toxicology, and regulatory considerations for halogenated organic compounds, which could extend to compounds like this compound (Zhang, Buekens, & Li, 2016).
Properties
IUPAC Name |
1-bromo-2-chloro-1,1,2-trifluoro-2-iodoethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClF3I/c3-1(5,6)2(4,7)8 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVFYHBLDJHLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)I)(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClF3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253923 |
Source
|
Record name | 1-Bromo-2-chloro-1,1,2-trifluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-54-1 |
Source
|
Record name | 1-Bromo-2-chloro-1,1,2-trifluoro-2-iodoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloro-1,1,2-trifluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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